2-Methyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-Methyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of pyridazinyl and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and pyrimidinyl precursors, which are then subjected to cyclization reactions under controlled conditions to form the hexahydropyrrolo[3,4-c]pyrrole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyridazinyl and pyrimidinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
2-Methyl-4-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups and its potential for diverse applications. Its structural complexity and the presence of trifluoromethyl and pyridazinyl groups contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6-methylpyridazin-3-yl)-5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6/c1-10-3-4-15(24-23-10)25-6-12-8-26(9-13(12)7-25)16-5-14(17(18,19)20)21-11(2)22-16/h3-5,12-13H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGSIRXTYBSKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)C4=NC(=NC(=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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